

An In-depth Technical Guide to the Crystalline Structure of Pigment Red 146

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (C.I. 12485), a monoazo pigment, is a significant colorant utilized in various industrial applications, including printing inks, coatings, and plastics. The performance characteristics of a pigment, such as its color strength, opacity, lightfastness, and thermal stability, are intrinsically linked to its solid-state properties, particularly its crystalline structure. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact these properties. This technical guide provides a comprehensive overview of the currently available scientific information regarding the crystalline structure of **Pigment Red 146**.

A Note on Polymorphism: Despite a thorough review of scientific literature and chemical databases, there is a notable absence of specific, publicly available data on the polymorphism of **Pigment Red 146**. Studies conducted to date have identified a single crystalline form, and no distinct polymorphs have been characterized. Research by Meng et al. (2019) on the confined crystallization of **Pigment Red 146** in various emulsion systems revealed that the same crystalline form was produced regardless of the crystallization method (bulk solution, macroemulsion, or miniemulsion)[1][2]. This suggests that under the investigated synthesis conditions, **Pigment Red 146** crystallizes in a single, stable form.

This guide will therefore focus on the known crystalline structure of **Pigment Red 146**, presenting the available quantitative data and the experimental protocols for its synthesis and characterization.

Crystalline Structure and Characterization

The crystalline nature of **Pigment Red 146** has been confirmed through X-ray diffraction (XRD) analysis. While detailed crystallographic data such as unit cell dimensions and space group are not available in the reviewed literature, XRD patterns serve as a definitive fingerprint for its crystalline state.

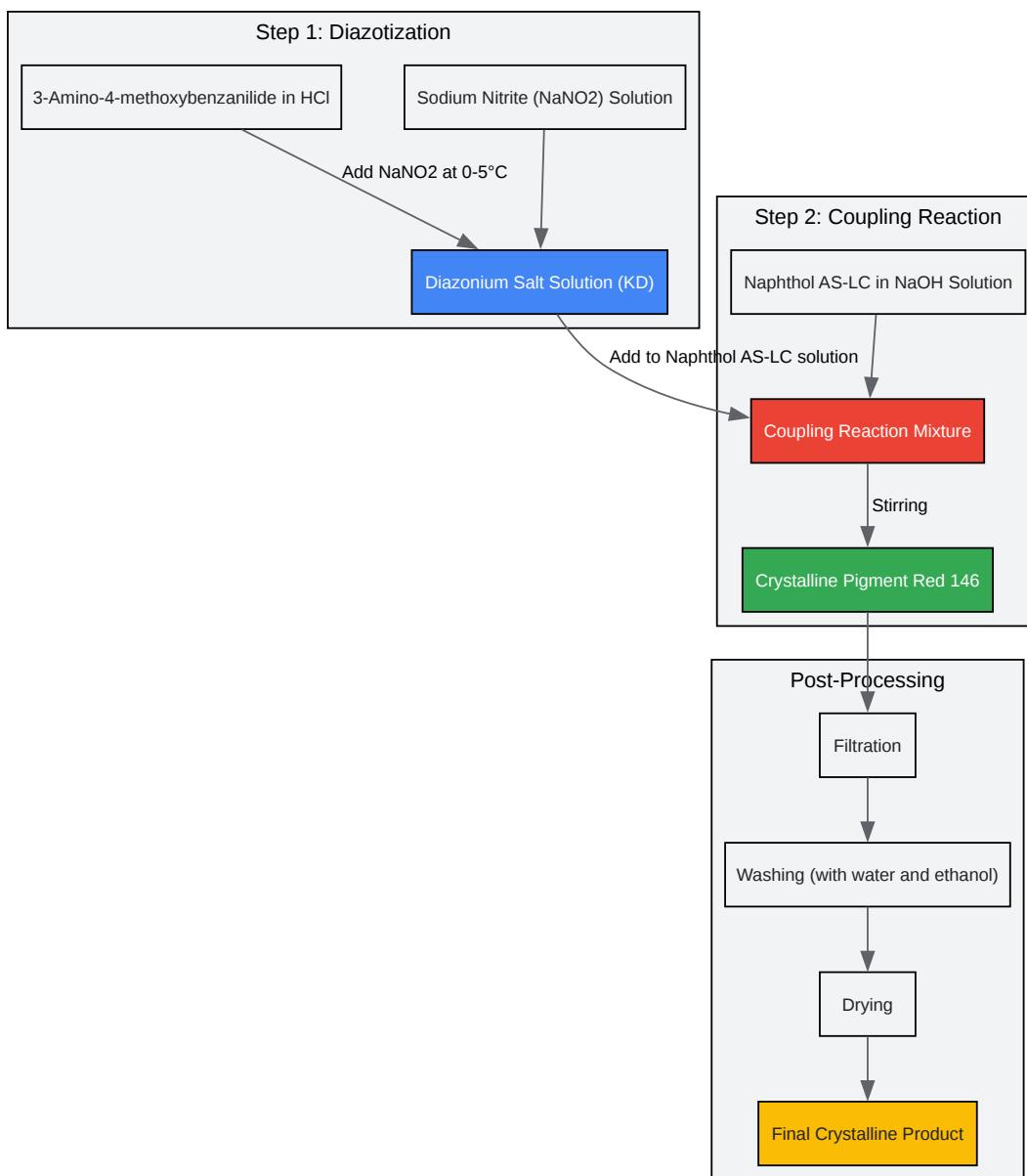
X-ray Diffraction Analysis

XRD is a primary technique for the characterization of crystalline materials. The diffractograms of **Pigment Red 146** produced by different methods consistently show the same peak positions, confirming the existence of a single crystalline form under these synthesis conditions[1].

Quantitative Data

The following table summarizes the available quantitative data for the crystalline form of **Pigment Red 146**.

Parameter	Value	Method of Determination	Reference
Crystallite Size			
Bulk Solution	17.2 nm	Scherrer Equation (XRD)	[1]
Macroemulsion	19.6 nm	Scherrer Equation (XRD)	[1]
Miniemulsion	15.8 nm	Scherrer Equation (XRD)	[1]


Experimental Protocols

Detailed methodologies for the synthesis and characterization of crystalline **Pigment Red 146** are crucial for reproducible research. The following protocols are based on the work of Meng et al. (2019).

Synthesis of Crystalline Pigment Red 146

The synthesis of **Pigment Red 146** is a two-step process involving diazotization followed by a coupling reaction.

Synthesis Workflow of Pigment Red 146

[Click to download full resolution via product page](#)Synthesis Workflow of **Pigment Red 146**

1. Diazotization:

- Dissolve 3-Amino-4-methoxybenzanilide in hydrochloric acid.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite (NaNO_2) while maintaining the temperature.
- Stir the mixture to form the diazonium salt solution.

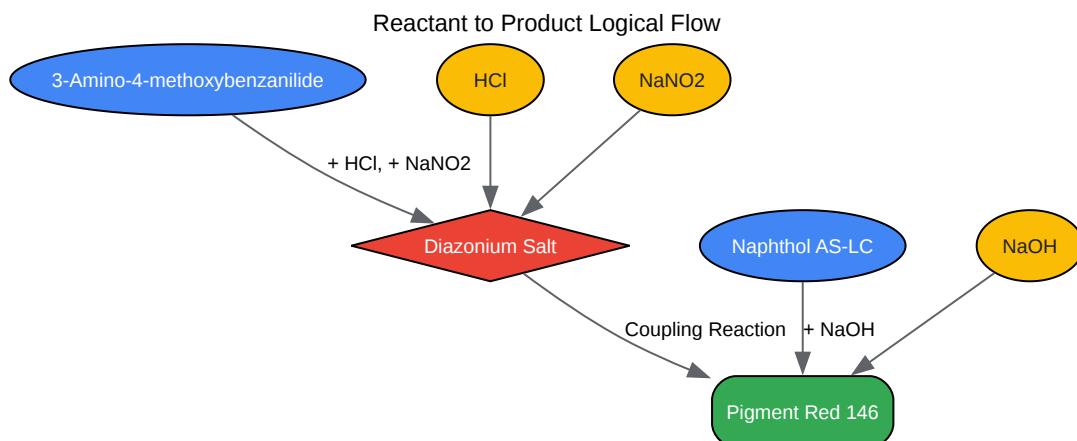
2. Coupling Reaction:

- In a separate vessel, dissolve Naphthol AS-LC in an aqueous sodium hydroxide solution.
- Slowly add the previously prepared diazonium salt solution to the Naphthol AS-LC solution with constant stirring.
- The coupling reaction proceeds to form **Pigment Red 146** as a precipitate.

3. Post-Processing:

- Filter the resulting slurry to isolate the solid pigment.
- Wash the filter cake with deionized water and ethanol to remove impurities.
- Dry the purified pigment to obtain the final crystalline product.

Characterization Methods


X-ray Diffraction (XRD):

- Instrument: A powder X-ray diffractometer.
- Radiation: $\text{Cu K}\alpha$ radiation.
- Scan Range (2θ): Typically from 5° to 50°.
- Sample Preparation: A powdered sample of **Pigment Red 146** is uniformly spread on a sample holder.

The resulting diffraction pattern provides information about the crystalline nature and can be used to identify the crystal phase. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Logical Relationships in Synthesis

The synthesis of **Pigment Red 146** involves a precise sequence of chemical reactions and processing steps. The relationship between the reactants and the final product can be visualized as follows:

[Click to download full resolution via product page](#)

Reactant to Product Logical Flow

Conclusion

This technical guide has summarized the current understanding of the crystalline structure of **Pigment Red 146**. Based on available scientific literature, **Pigment Red 146** is a crystalline material that has so far been observed in a single crystal form. The provided synthesis and characterization protocols offer a foundation for further research into the solid-state properties

of this important pigment. Future studies focusing on exhaustive polymorph screening under a wide range of crystallization conditions would be necessary to definitively conclude whether **Pigment Red 146** can exhibit polymorphism. Such research would be invaluable for optimizing its performance in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Confined Crystallization of Pigment Red 146 in Emulsion Droplets and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystalline Structure of Pigment Red 146]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035983#crystalline-structure-and-polymorphism-of-pigment-red-146]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com